Furospongin 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furospongin 3 is a naturally occurring compound derived from marine sponges, specifically from the species Spongia officinalis. It belongs to the class of furanoterpenes and has the molecular formula C26H36O5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furospongin 3 involves several steps, starting from simpler organic molecules. The key steps typically include the formation of the furan ring and the attachment of various functional groups. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from marine sponges. The sponges are collected, and the compound is isolated using chromatographic techniques. Advances in biotechnology may also allow for the production of this compound through microbial fermentation or synthetic biology approaches, although these methods are still under development.
Chemical Reactions Analysis
Types of Reactions: Furospongin 3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Furospongin 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study furanoterpene chemistry and reactivity.
Biology: Investigated for its role in marine chemical ecology and as a potential bioindicator.
Mechanism of Action
The mechanism of action of furospongin 3 involves its interaction with specific molecular targets. It has been shown to inhibit the growth of parasitic protozoa by interfering with their metabolic pathways . The exact molecular targets and pathways are still under investigation, but it is believed to disrupt cellular processes essential for the survival of these organisms.
Comparison with Similar Compounds
Furospongin 3 is part of a family of furanoterpenes, which includes compounds like furospongin 1, furospongin 4, and demethylfurospongin-4 . Compared to these similar compounds, this compound is unique in its specific functional groups and biological activities. For instance, while furospongin 1 and furospongin 4 also exhibit antiprotozoal activities, this compound has shown distinct cytotoxic properties that make it particularly interesting for cancer research .
Properties
CAS No. |
41060-10-0 |
---|---|
Molecular Formula |
C26H36O5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2Z,5E,9E)-2-[(E)-7-(furan-3-yl)-4-methylhept-4-enylidene]-11-methoxy-6,10-dimethyl-11-oxoundeca-5,9-dienoic acid |
InChI |
InChI=1S/C26H36O5/c1-20(9-5-13-22(3)26(29)30-4)11-7-15-24(25(27)28)16-8-12-21(2)10-6-14-23-17-18-31-19-23/h10-11,13,16-19H,5-9,12,14-15H2,1-4H3,(H,27,28)/b20-11+,21-10+,22-13+,24-16- |
InChI Key |
DMDZKTYYUDNBKL-WCLWZXRXSA-N |
Isomeric SMILES |
C/C(=C\CCC1=COC=C1)/CC/C=C(/CC/C=C(\C)/CC/C=C(\C)/C(=O)OC)\C(=O)O |
Canonical SMILES |
CC(=CCCC1=COC=C1)CCC=C(CCC=C(C)CCC=C(C)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.